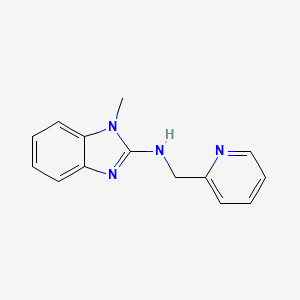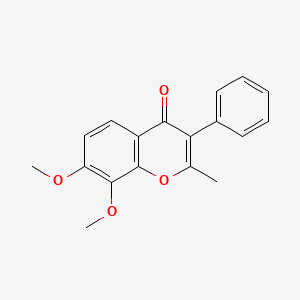
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DTTC, is a thioxanthene derivative that has gained significant attention in recent years due to its potential applications in scientific research. DTTC is a fluorescent probe that possesses unique optical properties, making it an ideal tool for studying various biological processes. In
Mecanismo De Acción
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione functions as a fluorescent probe by interacting with specific molecules or structures within cells. When excited by light of a particular wavelength, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione emits light of a different wavelength, allowing researchers to visualize and track the movement of the probe within cells. The exact mechanism of action of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a complex between the probe and the target molecule or structure.
Biochemical and Physiological Effects:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have minimal toxicity and is well tolerated by cells, making it a safe and effective tool for studying biological processes. However, it is important to note that 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione may interfere with certain cellular processes, particularly those involving redox signaling. As such, caution should be exercised when interpreting data obtained using 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is its fluorescent properties, which allow for real-time visualization of biological processes. Additionally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is relatively easy to use and can be applied to a wide range of experimental systems. However, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has some limitations, including its potential interference with redox signaling and its limited ability to penetrate certain cellular structures.
Direcciones Futuras
There are several potential future directions for the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in scientific research. One area of interest is the development of new 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with improved optical properties or targeting capabilities. Additionally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione could be used in combination with other fluorescent probes to study complex biological processes. Finally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione could be applied to in vivo imaging studies, allowing for the visualization of biological processes in living organisms.
Conclusion:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is a versatile fluorescent probe that has numerous applications in scientific research. Its unique optical properties make it an ideal tool for studying various biological processes, and its relative ease of use and low toxicity make it a popular choice among researchers. While there are some limitations to its use, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione remains a valuable tool for studying biological systems, and its potential future directions suggest that it will continue to be an important tool in scientific research.
Métodos De Síntesis
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 9,9-dimethyl-9H-thioxanthen-2,7-diol with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography, yielding 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione as a yellow powder.
Aplicaciones Científicas De Investigación
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research, particularly in the field of biology. Its fluorescent properties make it an ideal tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can also be used to monitor the intracellular location of molecules, such as ions and lipids, and to study the dynamics of cellular structures.
Propiedades
IUPAC Name |
2-(10,10-dioxo-9H-thioxanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-21(2)11-15(22)20(16(23)12-21)19-13-7-3-5-9-17(13)26(24,25)18-10-6-4-8-14(18)19/h3-10,19-20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWKHFLKGVRJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

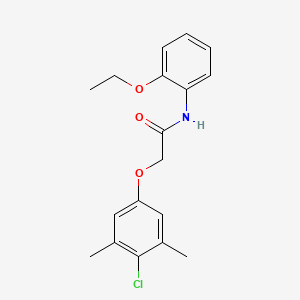
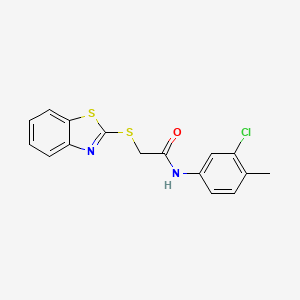
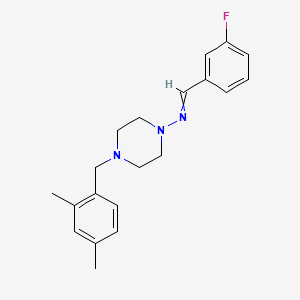
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
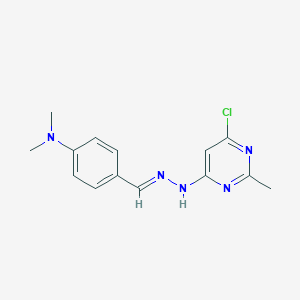
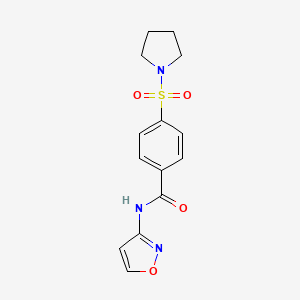
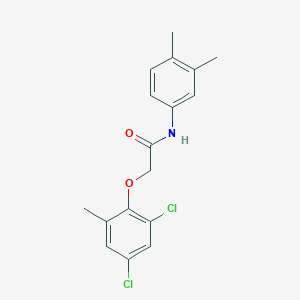
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

